Cas no 880080-82-0 (Benzonitrile, 4-(1-hydroxycyclopentyl)-)

Benzonitrile, 4-(1-hydroxycyclopentyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 4-(1-hydroxycyclopentyl)-
- 880080-82-0
- 4-(1-Hydroxycyclopentyl)benzonitrile
- 4-(1-Hydroxy-cyclopentyl)-benzonitrile
- MFCD30477416
- HS-6189
- PNRINHHZFWMNEP-UHFFFAOYSA-N
- SCHEMBL4445503
- EN300-319938
-
- Inchi: InChI=1S/C12H13NO/c13-9-10-3-5-11(6-4-10)12(14)7-1-2-8-12/h3-6,14H,1-2,7-8H2
- InChI Key: PNRINHHZFWMNEP-UHFFFAOYSA-N
- SMILES: C1CCC(C1)(C2=CC=C(C=C2)C#N)O
Computed Properties
- Exact Mass: 187.099714038Da
- Monoisotopic Mass: 187.099714038Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 44Ų
Benzonitrile, 4-(1-hydroxycyclopentyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-319938-1.0g |
4-(1-hydroxycyclopentyl)benzonitrile |
880080-82-0 | 95.0% | 1.0g |
$813.0 | 2025-03-19 | |
Enamine | EN300-319938-0.5g |
4-(1-hydroxycyclopentyl)benzonitrile |
880080-82-0 | 95.0% | 0.5g |
$781.0 | 2025-03-19 | |
Enamine | EN300-319938-5.0g |
4-(1-hydroxycyclopentyl)benzonitrile |
880080-82-0 | 95.0% | 5.0g |
$2360.0 | 2025-03-19 | |
Enamine | EN300-319938-10.0g |
4-(1-hydroxycyclopentyl)benzonitrile |
880080-82-0 | 95.0% | 10.0g |
$3500.0 | 2025-03-19 | |
Enamine | EN300-319938-2.5g |
4-(1-hydroxycyclopentyl)benzonitrile |
880080-82-0 | 95.0% | 2.5g |
$1594.0 | 2025-03-19 | |
Enamine | EN300-319938-0.05g |
4-(1-hydroxycyclopentyl)benzonitrile |
880080-82-0 | 95.0% | 0.05g |
$683.0 | 2025-03-19 | |
abcr | AB611699-250mg |
4-(1-Hydroxycyclopentyl)benzonitrile; . |
880080-82-0 | 250mg |
€408.50 | 2024-07-19 | ||
Enamine | EN300-319938-0.1g |
4-(1-hydroxycyclopentyl)benzonitrile |
880080-82-0 | 95.0% | 0.1g |
$715.0 | 2025-03-19 | |
Enamine | EN300-319938-0.25g |
4-(1-hydroxycyclopentyl)benzonitrile |
880080-82-0 | 95.0% | 0.25g |
$748.0 | 2025-03-19 | |
abcr | AB611699-500mg |
4-(1-Hydroxycyclopentyl)benzonitrile; . |
880080-82-0 | 500mg |
€560.40 | 2024-07-19 |
Benzonitrile, 4-(1-hydroxycyclopentyl)- Related Literature
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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3. Book reviews
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Additional information on Benzonitrile, 4-(1-hydroxycyclopentyl)-
Recent Advances in the Study of Benzonitrile, 4-(1-hydroxycyclopentyl)- (CAS: 880080-82-0) and Its Applications in Chemical Biology and Medicine
Benzonitrile, 4-(1-hydroxycyclopentyl)- (CAS: 880080-82-0) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of various studies aimed at exploring its synthesis, biological activity, and therapeutic potential. The presence of both a benzonitrile moiety and a hydroxycyclopentyl group makes it a versatile intermediate for the development of novel bioactive molecules.
Recent research has focused on the synthetic pathways for Benzonitrile, 4-(1-hydroxycyclopentyl)-, with several studies reporting efficient and scalable methods for its production. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have been optimized to yield high purity and high yields of the compound. These advancements in synthesis are critical for ensuring the availability of the compound for further biological and pharmacological studies.
In terms of biological activity, preliminary studies have indicated that Benzonitrile, 4-(1-hydroxycyclopentyl)- exhibits promising interactions with various biological targets. For instance, it has been shown to modulate the activity of certain enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of inflammatory diseases. Additionally, its ability to interact with specific receptors in the central nervous system has sparked interest in its potential as a neuroprotective agent or a therapeutic for neurological disorders.
Further investigations into the pharmacological properties of Benzonitrile, 4-(1-hydroxycyclopentyl)- have revealed its favorable pharmacokinetic profile, including good bioavailability and metabolic stability. These characteristics are essential for its development as a drug candidate. Current research is also exploring its potential as a scaffold for the design of more potent and selective analogs, which could lead to the discovery of new therapeutic agents.
The compound's mechanism of action is another area of active research. Recent studies have employed computational modeling and molecular docking techniques to elucidate its binding modes with target proteins. These studies have provided valuable insights into the structural determinants of its bioactivity, which can guide the rational design of derivatives with enhanced efficacy and reduced side effects.
In conclusion, Benzonitrile, 4-(1-hydroxycyclopentyl)- (CAS: 880080-82-0) represents a promising compound in the field of chemical biology and medicine. Its unique structural features, combined with its demonstrated biological activities, make it a valuable subject for ongoing and future research. Continued efforts in synthesis optimization, biological evaluation, and mechanistic studies will be crucial for unlocking its full therapeutic potential and advancing its applications in drug discovery and development.
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